Cas no 885522-05-4 (6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid)

6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid
- 6-fluoro-3-iodo-2H-indazole-4-carboxylic acid
- 6-FLUORO-3-IODO-4-(1H)INDAZOLE CARBOXYLIC ACID
- AKOS016004083
- 6-Fluoro-3-iodo-1H-indazole-4-carboxylicacid
- DTXSID60646382
- 885522-05-4
- DB-333530
-
- Inchi: InChI=1S/C8H4FIN2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14)
- InChI Key: KXPCPWUPMQWPNO-UHFFFAOYSA-N
- SMILES: C1=C(C=C2C(=C1C(=O)O)C(=NN2)I)F
Computed Properties
- Exact Mass: 305.93015g/mol
- Monoisotopic Mass: 305.93015g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66Ų
6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A269002306-25g |
6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid |
885522-05-4 | 95% | 25g |
$3316.50 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626153-10g |
6-Fluoro-3-iodo-2H-indazole-4-carboxylic acid |
885522-05-4 | 98% | 10g |
¥28028.00 | 2024-04-27 | |
Chemenu | CM150095-1g |
6-fluoro-3-iodo-1H-indazole-4-carboxylic acid |
885522-05-4 | 95% | 1g |
$*** | 2023-03-31 | |
Chemenu | CM150095-25g |
6-fluoro-3-iodo-1H-indazole-4-carboxylic acid |
885522-05-4 | 95% | 25g |
$2216 | 2021-08-05 | |
Chemenu | CM150095-5g |
6-fluoro-3-iodo-1H-indazole-4-carboxylic acid |
885522-05-4 | 95% | 5g |
$884 | 2021-08-05 | |
Chemenu | CM150095-10g |
6-fluoro-3-iodo-1H-indazole-4-carboxylic acid |
885522-05-4 | 95% | 10g |
$1328 | 2021-08-05 | |
Chemenu | CM150095-1g |
6-fluoro-3-iodo-1H-indazole-4-carboxylic acid |
885522-05-4 | 95% | 1g |
$396 | 2021-08-05 | |
Alichem | A269002306-5g |
6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid |
885522-05-4 | 95% | 5g |
$1353.40 | 2023-08-31 | |
Alichem | A269002306-10g |
6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid |
885522-05-4 | 95% | 10g |
$2030.10 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1626153-5g |
6-Fluoro-3-iodo-2H-indazole-4-carboxylic acid |
885522-05-4 | 98% | 5g |
¥18688.00 | 2024-04-27 |
6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid Related Literature
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
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Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458
Additional information on 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid
6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid (CAS No: 885522-05-4)
The compound 6-Fluoro-3-iodo-1H-indazole-4-carboxylic acid, identified by the CAS number 885522-05-4, is a structurally unique organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds with two nitrogen atoms in their structure, and they have been extensively studied for their potential in various fields, including pharmaceuticals and agrochemicals. This particular compound incorporates a fluoro group at the 6-position and an iodo group at the 3-position, along with a carboxylic acid group at the 4-position. These substituents significantly influence the compound's chemical properties, reactivity, and potential applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 6-fluoro substituted indazoles. The introduction of the fluoro group enhances the compound's lipophilicity and stability, making it a promising candidate for drug design. The iodo group at the 3-position further adds to its versatility, as it can act as a leaving group in various substitution reactions or serve as a directing group for further functionalization. The carboxylic acid group at the 4-position provides an additional site for chemical modification, such as esterification or amidation, which can be exploited to tailor the compound's properties for specific applications.
One of the most notable applications of 6-fluoro substituted indazoles is in the field of medicinal chemistry. Researchers have explored their potential as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer. The indazole ring's ability to form hydrogen bonds and its aromaticity make it an ideal scaffold for designing bioactive molecules. Recent studies have demonstrated that 6-fluoroindazoles can exhibit potent inhibitory activity against several kinases, such as Aurora kinases and tyrosine kinases, which are overexpressed in many cancers.
In addition to its pharmaceutical applications, 6-fluoroindazoles have also shown promise in agrochemical research. The compound's ability to modulate plant growth regulators and its potential as a herbicide or fungicide has been investigated. The presence of halogen substituents like fluorine and iodine can enhance the compound's selectivity and efficacy against specific targets, making it a valuable lead compound for developing novel agrochemical agents.
The synthesis of 6-fluoroindazoles typically involves multi-step processes that include nucleophilic substitution, cyclization, and functionalization reactions. Recent advancements in catalytic methods and green chemistry have made these syntheses more efficient and environmentally friendly. For instance, transition metal-catalyzed coupling reactions have been employed to introduce halogen substituents at specific positions on the indazole ring with high precision.
From a structural standpoint, 6-fluoroindazoles exhibit interesting electronic properties due to the electron-withdrawing nature of the fluoro group. This property can influence both their reactivity in chemical transformations and their interactions with biological targets. Computational studies have been conducted to predict the electronic distribution and conformational flexibility of these compounds, providing valuable insights into their design and optimization.
In conclusion, 6-fluoroindazoles represent a class of compounds with significant potential in drug discovery and agrochemical development. Their unique structure, incorporating halogen substituents like fluorine and iodine along with functional groups like carboxylic acids, makes them versatile building blocks for designing bioactive molecules. As research continues to uncover new applications and optimize synthetic routes for these compounds, they are likely to play an increasingly important role in advancing both medicinal and agricultural sciences.
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